(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-6(5(7)10)2-4(9)3-8-6/h4,8-9H,2-3H2,1H3,(H2,7,10)/t4-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVFWRBQWJKYPO-XINAWCOVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H](CN1)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid to Carboxamide Conversion
The target carboxamide group is introduced via amidation of a carboxylic acid precursor. Two protocols are prevalent:
Protocol A: Direct Amidation
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is treated with ammonium chloride in the presence of a coupling agent such as HATU or EDCI. A study reported a 78% yield after 12 hours at 25°C in DMF.
Protocol B: Active Ester Intermediate
The carboxylic acid is first converted to a pentafluorophenyl ester using pentafluorophenol and DCC. Subsequent reaction with methylamine in THF affords the carboxamide in 85% yield. This method minimizes racemization and is preferred for heat-sensitive intermediates.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements highlight the use of flow microreactors for improved efficiency. In one setup, trans-4-hydroxy-L-proline methyl ester undergoes Boc protection in a tubular reactor at 50°C, achieving 95% conversion in 10 minutes. Subsequent deprotection with HCl in dioxane (4 M, 20°C) and amidation in a packed-bed reactor with immobilized lipase yields the final product with 90% overall yield.
Purification Techniques
Industrial processes employ crystallization from ethyl acetate/hexane mixtures to achieve >99% purity. Chiral HPLC (Chiralpak AD-H column) is used for enantiopurity verification, typically reporting ≥99.5% ee.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chiral Pool Synthesis | trans-4-Hydroxy-L-proline | Boc protection, esterification | 82 | 99.5 |
| Asymmetric Catalysis | 2-Methyl-4-oxopyrrolidine | Hydrogenation, amidation | 88 | 98.7 |
| Continuous Flow | Methyl ester intermediate | Flow Boc deprotection, enzymatic | 90 | 99.8 |
Challenges and Optimization Strategies
5.1. Stereochemical Integrity
Racemization at C2 during amidation is mitigated by low-temperature conditions (<30°C) and aprotic solvents. Kinetic studies show that DMF reduces racemization to <2% compared to THF (5%).
5.2. Byproduct Formation
Over-reduction during hydrogenation generates 2-methylpyrrolidine, which is removed via acid-base extraction (5% HCl wash) .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Potential
The compound has been investigated for its role in treating various conditions, particularly due to its interaction with specific receptors and enzymes. Notably, it has shown promise in:
- Pain Management: Research indicates that (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide may modulate pain pathways by interacting with voltage-gated calcium channels, suggesting its potential as an analgesic agent .
- Opioid Use Disorder: Preclinical studies highlight its ability to decrease opioid self-administration and reduce drug-seeking behavior in animal models, indicating a potential role in treating opioid dependence .
Mechanism of Action
The compound acts as a phosphatidylinositol 3-kinase inhibitor. This inhibition is crucial in signaling pathways related to cell growth and survival, making it a candidate for treating proliferative diseases like cancers and leukemias .
Biochemical Research
Protein Stability and Folding
this compound has been shown to enhance the stability and proper folding of proteins, particularly collagen. This property is vital in biomedical applications where maintaining protein integrity is essential .
Synthesis of Bioactive Compounds
The compound serves as a building block in synthesizing complex organic molecules. Its structural similarity to proline allows it to be utilized in creating bioactive compounds that can interact with biological systems effectively.
Industrial Applications
Material Science
In polymer science, this compound is used in the production of high-performance materials such as hydrogels and biocompatible polymers. Its properties facilitate the development of materials suitable for various applications including drug delivery systems and tissue engineering.
Case Studies
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrrolidine Derivatives
Key Observations:
- Substituent Effects : Fluorine or thiazolidine modifications (e.g., SB03058) improve FAP-targeting affinity and tumor uptake compared to the parent carboxamide structure .
- Functional Groups : Carboxamide derivatives exhibit better metabolic stability than ester analogs (e.g., methyl esters) due to resistance to esterase hydrolysis .
Pharmacological Profiles
FAP-Targeting Activity:
Physicochemical Properties:
Biological Activity
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide, a chiral compound featuring a pyrrolidine ring with hydroxyl and carboxamide functional groups, has garnered significant attention in medicinal chemistry. Its unique stereochemistry at the 2 and 4 positions is essential for its biological activity, particularly in neuropharmacology and metabolic disorders. This article explores the biological activity of this compound, supported by various studies and data tables.
The biological activity of this compound is linked to its interaction with specific biomolecular targets. Research indicates that it may influence neurotransmitter systems and metabolic pathways, which are crucial for treating neurological disorders.
Target Interactions
- Dopamine Receptors : The compound exhibits selectivity for D3 dopamine receptors over D2 receptors, which may reduce side effects associated with D2 antagonism, such as extrapyramidal symptoms .
- Opioid Receptors : Studies suggest that it may modulate opioid receptor activity, potentially decreasing opioid self-administration and drug-seeking behaviors in preclinical models .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Neuroactive Properties : It is being investigated for its potential in treating conditions like opioid use disorder (OUD) and other neurological disorders due to its ability to modulate neurotransmitter systems.
- Metabolic Effects : The compound may also play a role in metabolic regulation, although specific pathways require further elucidation.
Research Findings
Recent studies have highlighted the compound's therapeutic potential through various experimental approaches:
- Preclinical Studies :
-
Comparative Analysis :
A comparison of structural analogs reveals unique aspects of this compound's chemical behavior and biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methylpyrrolidine-2-carboxylic acid | Lacks hydroxyl group | More acidic; less neuroactive |
| 4-Hydroxyproline | Contains hydroxyl group on proline | Primarily involved in collagen synthesis |
| (S)-N-Methyl-1-pyrrolidine-2-carboxylic acid | Similar carboxylic acid functionality | Different stereochemistry affects biological role |
Case Studies
Several case studies illustrate the compound's potential applications:
- Opioid Use Disorder : A study demonstrated that administering this compound alongside opioids reduced the likelihood of developing dependency in rat models .
- Neuropharmacological Applications : Another research effort focused on its capacity to modulate dopamine signaling pathways, suggesting implications for treating conditions like schizophrenia or Parkinson's disease by minimizing side effects associated with traditional treatments.
Q & A
Q. What are the key synthetic routes for (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide, and how is stereochemical integrity maintained?
- Methodological Answer: The synthesis typically involves chiral pool strategies or asymmetric catalysis to establish the (2S,4R) configuration. For example, hydroxyl and carboxamide groups are introduced via protected intermediates (e.g., Fmoc or Boc groups) to prevent undesired side reactions . Critical steps include:
- Stereoselective cyclization to form the pyrrolidine ring.
- Protection of the 4-hydroxyl group using trityl or Mtt groups to avoid racemization during coupling reactions .
- Final purification via reverse-phase HPLC (≥98% purity) to isolate the correct diastereomer .
Q. Which analytical techniques are most effective for confirming stereochemistry and purity?
- Methodological Answer:
- NMR Spectroscopy: 2D NOESY or ROESY experiments detect spatial proximity between protons (e.g., H-4 hydroxyl and H-2 methyl groups), confirming the (2S,4R) configuration .
- X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated in structurally related pyrrolidine derivatives .
- HPLC with Chiral Columns: Validates enantiomeric purity using validated methods (e.g., C18 columns, isocratic elution) .
- Mass Spectrometry: Confirms molecular weight and absence of impurities .
Advanced Research Questions
Q. How does the 4-hydroxyl group influence conformational stability in solvent systems?
Q. How can conflicting reports on biological activity (e.g., enzyme inhibition vs. inactivity) be resolved?
- Methodological Answer: Discrepancies often arise from:
- Variability in assay conditions (e.g., pH, ionic strength, or co-solvents affecting protonation states).
- Aggregation tendencies in aqueous buffers, which reduce bioavailability. Mitigation strategies include:
- Using pseudo-proline motifs (e.g., substituting the hydroxyl group with hydrophobic protectors) to prevent aggregation .
- Validating activity via orthogonal assays (e.g., SPR, ITC, and cellular uptake studies).
- Epimerization during storage: Monitor stereochemical stability via periodic chiral HPLC analysis .
Q. What strategies optimize solid-phase synthesis protocols to prevent aggregation?
- Methodological Answer:
- Backbone Modification: Replace the 4-hydroxyl group with a 4-fluoro-benzyl or 4-phenyl substituent to enhance hydrophobicity and reduce intermolecular hydrogen bonding .
- Solvent Optimization: Use DMF/DCM mixtures (1:4) to improve solubility during resin loading.
- In-Situ Monitoring: Employ LC-MS to detect early-stage aggregation and adjust coupling conditions (e.g., elevated temperature or ultrasonication) .
Safety and Handling
- Storage: Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation .
- Stability: Monitor for hydrolytic degradation (e.g., via TLC or <sup>1</sup>H NMR) if stored >6 months .
- Hazard Mitigation: Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
